molecular formula C8H17NaO4S B7822113 sodium;octyl sulfate

sodium;octyl sulfate

Cat. No.: B7822113
M. Wt: 232.28 g/mol
InChI Key: WFRKJMRGXGWHBM-UHFFFAOYSA-M
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Description

Sodium octyl sulfate is an anionic detergent and ion-pairing reagent widely used in various scientific and industrial applications. It is known for its ability to separate and resolve positively charged analytes in high-performance liquid chromatography (HPLC) and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium octyl sulfate is typically synthesized through the sulfation of octyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction is usually carried out in a continuous reactor, such as a falling film reactor .

Industrial Production Methods: In industrial settings, the production of sodium octyl sulfate involves the same basic steps but on a larger scale. The continuous reactor method ensures efficient and consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions: Sodium octyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under certain conditions.

Common Reagents and Conditions:

    Substitution Reactions: Sodium octyl sulfate can react with various nucleophiles, such as amines and alcohols, under mild conditions.

    Hydrolysis Reactions: In the presence of strong acids or bases, sodium octyl sulfate can hydrolyze to form octyl alcohol and sulfuric acid.

Major Products Formed:

    Substitution Reactions: The major products are typically the substituted derivatives of octyl sulfate.

    Hydrolysis Reactions: The primary products are octyl alcohol and sulfuric acid.

Mechanism of Action

Sodium octyl sulfate exerts its effects primarily through its surfactant properties. As an anionic detergent, it reduces surface tension and facilitates the separation of molecules in various analytical techniques. In biological systems, it can disrupt cell membranes and solubilize proteins and other biomolecules .

Comparison with Similar Compounds

  • Sodium dodecyl sulfate
  • Sodium decyl sulfate
  • Sodium tetradecyl sulfate
  • Sodium ethyl sulfate

Comparison: Sodium octyl sulfate is unique due to its specific chain length, which provides distinct properties compared to other similar compounds. For example, sodium dodecyl sulfate has a longer carbon chain, making it more hydrophobic and effective in different applications. Sodium octyl sulfate, with its shorter chain, is more suitable for applications requiring less hydrophobicity .

Properties

IUPAC Name

sodium;octyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4S.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRKJMRGXGWHBM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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